molecular formula C23H26O5 B1251076 Agonodepside A

Agonodepside A

カタログ番号: B1251076
分子量: 382.4 g/mol
InChIキー: MQRHCNRZGMQERA-INOXDZRUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Agonodepside A is a fungal depside, a polyphenolic polyketide first isolated from Aspergillus unguis (strain F7524) and lichenized fungi . Structurally, it consists of two aromatic moieties (orsellinic acid derivatives) linked via ester bonds, with molecular formula C₂₇H₃₂O₉ and molecular weight 524.5 g/mol . It exhibits potent anticancer activity by stabilizing telomeric repeat-containing RNA (TERRA) G-quadruplex (G4) structures, thereby inhibiting telomerase-mediated telomere elongation in cancer cells . Agonodepside A also demonstrates anti-mycobacterial activity (IC₅₀ = 75 µM against Mycobacterium tuberculosis InhA enzyme), distinguishing it from its analog, Agonodepside B, which is inactive at 100 µM .

特性

分子式

C23H26O5

分子量

382.4 g/mol

IUPAC名

[5-[(E)-but-2-en-2-yl]-3-hydroxy-2-methylphenyl] 6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoate

InChI

InChI=1S/C23H26O5/c1-7-12(3)16-9-18(24)14(5)20(10-16)28-23(27)21-17(13(4)8-2)11-19(25)15(6)22(21)26/h7-11,24-26H,1-6H3/b12-7+,13-8+

InChIキー

MQRHCNRZGMQERA-INOXDZRUSA-N

異性体SMILES

C/C=C(\C)/C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2/C(=C/C)/C)O)C)O)C)O

正規SMILES

CC=C(C)C1=CC(=C(C(=C1)OC(=O)C2=C(C(=C(C=C2C(=CC)C)O)C)O)C)O

同義語

agono-depside A
agonodepside A

製品の起源

United States

類似化合物との比較

Key Findings :

  • Despite higher initial docking affinity (−6.7 kcal/mol), Agonodepside B exhibits transient binding in molecular dynamics (MD) simulations due to increased polarity, reducing its TERRA G4 stabilization capacity .
  • Agonodepside A’s lower polar surface area (TPSA = 127 Ų vs. 136 Ų for B) enhances membrane permeability, adhering to Lipinski’s Rule of Five (zero violations) .
  • Agonodepside B shows photoprotective properties in HaCaT cells, reducing UVA-induced ROS by 50.4% at 10 µg/mL, but lacks cytotoxic effects relevant to cancer therapy .

Depsidone Derivatives: Nornidulin and Emeguisin A

Depsidones, such as nornidulin and emeguisin A, are oxidative derivatives of depsides with enhanced bioactivity due to ether linkages and halogenation :

Property Agonodepside A Nornidulin Emeguisin A
Core Structure Depside (ester-linked aromatics) Depsidone (ether + ester) Depsidone (chlorinated)
Halogenation None 2 chlorine atoms 3 chlorine atoms
Anti-Infective Activity Moderate (InhA IC₅₀ = 75 µM) Strong (MIC = 12.5 µg/mL vs. S. aureus) Strong (MIC = 6.25 µg/mL vs. MRSA)
Cancer Target TERRA G4 stabilization Telomerase inhibition DNA intercalation

Key Findings :

  • Depsidones exhibit 3–5× stronger antimicrobial activity than depsides due to halogenation and structural rigidity .
  • Agonodepside A’s lack of halogenation limits its anti-infective potency but enhances specificity for TERRA G4 over nonspecific DNA interactions .

Polyketide Metabolites: Rotiorin and Andrastins

Agonodepside A differs from other fungal polyketides in mechanism and structure:

Compound Class Biosynthetic Pathway Key Activity
Agonodepside A Depside Orsellinic acid coupling TERRA G4 stabilization (−137.8 kJ/mol binding)
Rotiorin Azaphilone Polyketide synthase Antimicrobial (MIC = 25 µg/mL)
Andrastin A/C Meroterpenoid Terpenoid-polyketide hybrid Anti-tumor (IC₅₀ = 5 µM vs. HepG2)

Key Findings :

  • Unlike rotiorin (azaphilone) or andrastins (meroterpenoids), Agonodepside A’s depside structure enables unique π-alkyl/π-anion interactions with TERRA G4, critical for telomerase inhibition .
  • Andrastins require solid-state fermentation (SSF) for production, whereas Agonodepside A is synthesized in submerged fermentation (SmF), impacting scalability .

Structure-Activity Relationship (SAR) Insights

  • Ester vs.
  • Hydroxyl Groups: Agonodepside B’s additional hydroxyl group increases hydrogen bonding but reduces membrane permeability, explaining its transient TERRA G4 binding .
  • Halogenation: Absent in Agonodepside A but critical for depsidones’ broad-spectrum bioactivity .

Q & A

Q. What spectroscopic and chromatographic methods are used to structurally characterize Agonodepside A?

Agonodepside A's structure is determined via nuclear magnetic resonance (NMR) spectroscopy for functional group identification and stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation (C24H26O7, MW 426.46). Comparative analysis with literature data, such as Cao et al. (2002), is critical for validation .

Q. How is Agonodepside A biosynthesized in fungal sources, and what experimental approaches are used to study its pathway?

Agonodepside A is hypothesized to originate from a polyketide pathway, common in fungal secondary metabolites. Isotopic labeling (e.g., <sup>13</sup>C-glucose tracing) combined with gene knockout studies can elucidate enzymatic steps. Metabolomic profiling (e.g., UPLC-Q-TOF-MS) under varied fermentation conditions may reveal precursor molecules and regulatory nodes .

Q. What are the primary biological activities reported for Agonodepside A, and how are these assays validated?

Agonodepside A inhibits Mycobacterium tuberculosis InhA enzyme, a target for antitubercular drugs. Activity is validated via in vitro enzymatic assays with purified InhA, using spectrophotometric monitoring of NADH consumption. Positive controls (e.g., isoniazid) and negative controls (enzyme-free reactions) are essential for reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory bioactivity data for Agonodepside A across studies?

Contradictions may arise from compound purity, assay conditions, or strain-specific fungal metabolism. Mitigation strategies include:

  • Reproducing studies with independently synthesized or purified Agonodepside A (HPLC-validated).
  • Standardizing assay protocols (e.g., pH, temperature, solvent concentration).
  • Cross-validating results with orthogonal methods (e.g., in silico docking vs. in vitro enzymatic assays) .

Q. What methodological considerations are critical for comparative studies of Agonodepside A and its analog, Agonodepside B?

Structural differences (e.g., substituent groups) influence bioactivity. Researchers should:

  • Use identical assay conditions for both compounds.
  • Compare dose-response curves (IC50/EC50) and selectivity indices.
  • Analyze structure-activity relationships (SAR) via computational modeling (e.g., molecular dynamics simulations) .

Q. How can metabolomic approaches optimize Agonodepside A yield in fungal cultures?

Solid-state vs. submerged fermentation conditions significantly alter metabolite profiles. Orthogonal partial least squares-discriminant analysis (OPLS-DA) of UPLC-Q-TOF-MS data identifies yield-enhancing factors (e.g., nutrient gradients, aeration). Time-series sampling (4–16 days) tracks temporal production patterns .

Q. What strategies are recommended for resolving Agonodepside A’s instability or degradation during storage?

Stability studies under varied conditions (temperature, light, humidity) using accelerated degradation protocols (ICH guidelines) can identify optimal storage parameters (-20°C, desiccated, dark). LC-MS monitors degradation products, while circular dichroism (CD) assesses structural integrity .

Methodological Challenges and Solutions

Q. How can researchers overcome limited Agonodepside A supply for pharmacological studies?

Solutions include:

  • Scaling up fungal fermentation with bioreactors, optimizing media composition.
  • Semi-synthesis from biosynthetic intermediates (e.g., leveraging modular depside synthetases).
  • Collaborative sourcing from academic compound libraries to ensure batch consistency .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of Agonodepside A in cellular models?

Nonlinear regression models (e.g., Hill equation) quantify potency (EC50) and efficacy (Emax). Error bars representing standard deviation and ANOVA/Tukey tests assess significance across replicates. Data visualization tools (e.g., GraphPad Prism) enhance reproducibility .

Q. How can researchers validate Agonodepside A’s mechanism of action beyond enzymatic assays?

Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated vs. untreated microbial cultures. CRISPR-Cas9 knockout of putative target genes (e.g., inhA) confirms pathway specificity. In vivo efficacy models (e.g., murine tuberculosis) bridge in vitro and clinical relevance .

Data Interpretation and Reporting Standards

Q. What criteria define robust structure-activity relationship (SAR) studies for Agonodepside A derivatives?

SAR requires:

  • Synthesis of analogs with systematic structural variations (e.g., esterification, hydroxylation).
  • Correlation of physicochemical properties (logP, polar surface area) with bioactivity.
  • Multivariate analysis (e.g., principal component analysis) to identify critical functional groups .

Q. How should researchers report Agonodepside A’s cytotoxicity and phototoxicity in preclinical studies?

Follow OECD TG 432 guidelines:

  • 3T3 NRU phototoxicity assay (MPE <0.10 indicates safety).
  • Cytotoxicity assessed via cell viability assays (e.g., MTT), reporting IC50 values with ±SEM.
  • Transparent reporting of solvent controls (e.g., DMSO ≤0.1%) to exclude artifacts .

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